molecular formula C11H11NOS B2847868 5-[(Benzyloxy)methyl]-1,3-thiazole CAS No. 477846-06-3

5-[(Benzyloxy)methyl]-1,3-thiazole

Cat. No.: B2847868
CAS No.: 477846-06-3
M. Wt: 205.28
InChI Key: VIBMYLKJXBFIGA-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1,3-thiazole (CAS: 477846-06-3) is a monosubstituted thiazole derivative featuring a benzyloxymethyl group (-CH₂-O-benzyl) at the 5-position of the heterocyclic core (Figure 1). The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, is known for its role in medicinal chemistry due to its electronic versatility and bioisosteric properties.

Properties

IUPAC Name

5-(phenylmethoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-4-10(5-3-1)7-13-8-11-6-12-9-14-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMYLKJXBFIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with benzyl alcohol under specific conditions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-[(Benzyloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted thiazole derivatives, while reduction may produce thiazole compounds with reduced functional groups .

Scientific Research Applications

5-[(Benzyloxy)methyl]-1,3-thiazole belongs to the thiazole family of compounds, which are known for their broad spectrum of biological activities. Research has shown that thiazoles exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Anti-inflammatory Properties

The compound has been identified as a potential inhibitor of p38 MAP kinase, which is involved in inflammatory responses. Inhibiting this pathway can help manage diseases characterized by excessive inflammation, such as rheumatoid arthritis and asthma . Additionally, it has been noted for its ability to reduce the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes .

Anticancer Applications

Thiazole derivatives have shown significant promise as anticancer agents. For instance, compounds containing the thiazole moiety have been linked to the inhibition of cancer cell proliferation across various types of cancer cells. Notably, this compound has demonstrated cytotoxic activity against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These properties make it a candidate for further investigation in cancer therapy.

Other Therapeutic Applications

Beyond its anti-inflammatory and anticancer potential, this compound has been explored for its roles in treating other conditions:

  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyFindingsApplication
Demonstrated inhibition of p38 MAP kinase and TNF-α productionAnti-inflammatory diseases
Showed cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 0.21 nMAnticancer therapy
Induced apoptosis in HCT116 colon cancer cells and inhibited tumor growth in vivoCancer treatment

These findings highlight the compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation or microbial growth. The exact mechanism depends on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Positional Isomerism and Substitution Patterns
  • 5-Substituted Thiazoles: The target compound’s substitution at the 5-position contrasts with 2,4,5-trisubstituted derivatives (e.g., 5-acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole in ). The latter exhibit methyl groups at positions 4 and 5 and an aminobiphenyl group at position 2, resulting in distinct electronic environments and steric hindrance .
  • This structural difference impacts bioavailability and target binding .
Functional Group Comparisons
  • Electron-Withdrawing vs. Electron-Donating Groups: The benzyloxymethyl group in the target compound is electron-donating, contrasting with electron-withdrawing substituents like sulfonyl (e.g., 2-chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole in ) or chlorobenzoyl (e.g., 5-(3-chlorobenzoyl)-4-difluoromethyl-1,3-thiazole in ). These groups alter the thiazole ring’s electron density, affecting reactivity and intermolecular interactions .
Antimicrobial Activity
  • Trisubstituted thiazoles (e.g., 2,4,5-trisubstituted derivatives in ) demonstrate in vitro antimicrobial activity, with NH protons in the thiazole ring (δH 10.46–10.89 ppm) critical for hydrogen bonding to microbial targets. The absence of such protons in the target compound suggests differing mechanisms of action .
  • Benzothiazoles (–4) exhibit antitumoral and antitubercular activities, attributed to their fused aromatic systems. The target compound’s simpler structure may limit such broad-spectrum activity but could offer selectivity for specific targets .
Enzyme Inhibition Potential
  • Thiazole-triazole-acetamide hybrids (e.g., compound 9c in ) show docking poses indicative of α-glucosidase inhibition. The acetamide and triazole moieties facilitate hydrogen bonding, a feature absent in the target compound, suggesting divergent therapeutic applications .

Spectral and Physicochemical Properties

NMR Spectral Shifts
  • The NH proton in trisubstituted thiazoles (δH ~10.5 ppm, ) is absent in the target compound, simplifying its ¹H NMR spectrum. Aromatic protons in the benzyloxymethyl group are expected near δH 7.0–7.5 ppm, similar to para-substituted phenyl groups in analogues () .
  • Electron-withdrawing groups (e.g., sulfonyl in ) downfield-shift adjacent protons, whereas the benzyloxymethyl group may cause upfield shifts due to electron donation .
Melting Points and Solubility
  • While specific data for the target compound are unavailable, analogues with polar groups (e.g., acetamide in ) exhibit higher melting points and water solubility compared to nonpolar derivatives. The benzyloxymethyl group likely confers moderate lipophilicity, balancing solubility and membrane permeability .

Tabulated Comparison of Key Compounds

Compound Substituents Key Features Reported Activity Reference
5-[(Benzyloxy)methyl]-1,3-thiazole 5-(benzyloxymethyl) Electron-donating, monosubstituted Not reported
5-Acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole 2,4,5-trisubstituted Antimicrobial, NH proton resonance Antimicrobial
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Fused benzene, 5-Cl, 2-methoxyphenyl Planar, π-π stacking Antitumoral
5-(3-Chlorobenzoyl)-4-difluoromethyl-1,3-thiazole 5-chlorobenzoyl, 4-CF₂H Electron-withdrawing, lipophilic Not reported
Compound 9c () Thiazole-triazole-acetamide α-Glucosidase inhibition Enzyme inhibition

Biological Activity

5-[(Benzyloxy)methyl]-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a benzyloxy methyl group. This structural modification is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent antimicrobial properties. For instance, a series of 1,3-thiazole derivatives were evaluated for their in vitro antimicrobial activity against various strains, including Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 200 μg/mL, with some derivatives showing significant activity at higher concentrations (125–200 μg/mL) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Organism
1150–75MRSA
12125–200E. coli
1350–75Aspergillus niger
14150–200Various Gram-positive bacteria

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Studies have shown that compounds containing the thiazole moiety can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation. For example, certain thiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines in vitro, with IC50 values indicating potent activity .

Case Study: Thiazole Derivative Efficacy

A notable study synthesized novel thiazole-based triterpene derivatives and evaluated their anticancer activity against three different cancer cell lines using the MTT assay. The results indicated that the presence of hydroxyl groups significantly enhanced the anticancer activity compared to other substituents .

Anti-inflammatory Properties

Thiazoles are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural characteristics of thiazoles contribute to their ability to interact with these biological targets effectively.

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells or inhibit angiogenesis through the modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes and reduction in the production of inflammatory mediators are key actions attributed to thiazole derivatives.

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